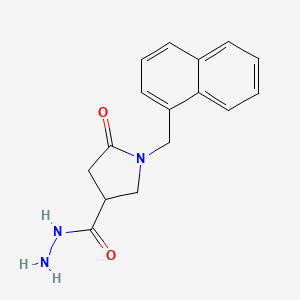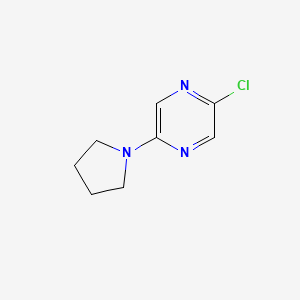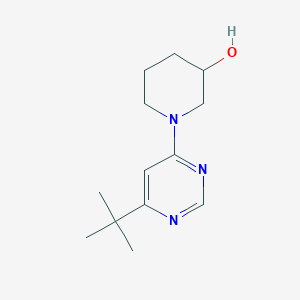
1-(1-Naphthylmethyl)-5-oxo-3-pyrrolidinecarbohydrazide
Vue d'ensemble
Description
The compound “1-(1-Naphthylmethyl)-5-oxo-3-pyrrolidinecarbohydrazide” is a complex organic molecule. It contains a naphthylmethyl group, which is a common moiety in many organic compounds . The “5-oxo-3-pyrrolidinecarbohydrazide” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbohydrazide group, which is a derivative of carboxylic acids and is often involved in the formation of polymers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthylmethyl group would likely contribute significant aromatic character to the molecule, while the pyrrolidine ring could introduce some degree of cyclic strain . The carbohydrazide group could participate in hydrogen bonding, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The naphthylmethyl group is relatively stable but could potentially undergo electrophilic aromatic substitution reactions. The carbohydrazide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the naphthylmethyl group could increase its hydrophobicity, while the carbohydrazide group could enhance its polarity . Its melting point, boiling point, solubility, and other properties would need to be determined experimentally .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-18-16(21)13-8-15(20)19(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10,17H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSPHTGCOBHFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)

![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)

![1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1485912.png)
![2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1485913.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485915.png)
![3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1485916.png)



![2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485926.png)
